N-[4-(cyanomethyl)phenyl]-7-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
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Overview
Description
This compound is characterized by its unique structure, which includes a benzoxazine ring, a sulfonyl group, and a cyanomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(cyanomethyl)phenyl]-7-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide can be achieved through a multi-step process involving the following key steps:
Formation of the Benzoxazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzoxazine ring.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced through sulfonation reactions using sulfonyl chlorides or sulfonic acids.
Addition of the Cyanomethyl Group: The cyanomethyl group can be introduced via nucleophilic substitution reactions using cyanomethyl reagents.
Final Coupling and Purification: The final step involves coupling the intermediate compounds and purifying the product through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[4-(cyanomethyl)phenyl]-7-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Cyanomethyl reagents, sulfonyl chlorides, and other nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-[4-(cyanomethyl)phenyl]-7-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the development of advanced materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of N-[4-(cyanomethyl)phenyl]-7-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(cyanomethyl)phenyl]methanesulfonamide
- N-methyl(phenyl)methanesulfonamide
- N-(methylsulfonyl)-N-(4-nitrophenyl)methanesulfonamide
Uniqueness
N-[4-(cyanomethyl)phenyl]-7-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its benzoxazine ring and sulfonyl group make it particularly valuable for the synthesis of advanced materials and biologically active compounds.
Properties
Molecular Formula |
C25H23N3O4S |
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Molecular Weight |
461.5 g/mol |
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-7-methyl-4-(4-methylphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C25H23N3O4S/c1-17-3-10-21(11-4-17)33(30,31)28-16-24(32-23-15-18(2)5-12-22(23)28)25(29)27-20-8-6-19(7-9-20)13-14-26/h3-12,15,24H,13,16H2,1-2H3,(H,27,29) |
InChI Key |
KLVZITRKVZJSKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(OC3=C2C=CC(=C3)C)C(=O)NC4=CC=C(C=C4)CC#N |
Origin of Product |
United States |
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